7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is a bicyclic chromen-4-one derivative featuring a partially hydrogenated benzopyranone core. The compound is characterized by a methoxy group at position 7, a methyl group at position 5, and a phenyl substituent at position 2.
Properties
Molecular Formula |
C17H20O3 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
7-methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C17H20O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-7,10-11,13,15-16H,8-9H2,1-2H3 |
InChI Key |
SVLPSQZPEYZSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2C1C(=O)C(=CO2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and bioactivity differences between the target compound and related polyketide-derived molecules from the literature:
Key Observations
Core Structure Differences: The target compound’s chromen-4-one core (benzopyranone with partial saturation) contrasts with the decalin scaffold (fused bicyclic cyclohexanes) in peaurantiogriseols and compound 11.
Substituent Effects: The phenyl group at position 3 in the target compound may increase lipophilicity compared to the 3-oxopropanol chains in peaurantiogriseols, which could improve membrane permeability but reduce solubility . Compound 11’s heptadecanoic acid chain enables strong hydrophobic interactions, likely contributing to its potent anticancer activity against HL-60 cells .
The target compound’s chromenone framework, with its planar aromatic region, might offer improved binding to similar targets . Compound 11’s anticancer activity highlights the importance of aliphatic side chains in cellular uptake and nuclear targeting, a feature absent in the target compound .
Hypothetical Pharmacological Implications
- The target compound’s methoxy and phenyl groups could enhance selectivity for cytochrome P450 enzymes or kinases, common targets for chromenone derivatives.
- Its partial hydrogenation may reduce metabolic instability compared to fully aromatic chromenones, a hypothesis supported by studies on similar hexahydro derivatives .
Biological Activity
7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial properties, potential anticancer effects, and other pharmacological applications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of methoxy and phenyl groups which contribute to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one against various pathogens.
Table 1: Antimicrobial Activity of 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-Hexahydrochromen-4-one
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida spp. | Antifungal | 32 µg/mL |
| Micrococcus luteus | Gram-positive | 16 µg/mL |
| Escherichia coli | Gram-negative | 64 µg/mL |
| Staphylococcus aureus | Gram-positive | 32 µg/mL |
The compound exhibited notable antifungal activity against Candida species and selective action against Micrococcus luteus, indicating its potential as an antimicrobial agent in clinical settings .
Anticancer Potential
In vitro studies have highlighted the compound's anticancer potential. Research indicates that it may induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways.
Case Study: Apoptotic Mechanism in Cancer Cells
A study demonstrated that treatment with 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one led to:
- Loss of Mitochondrial Membrane Potential (MMP) : A critical early event in apoptosis.
- Activation of Caspase Pathways : Specifically caspase-8 was significantly activated in treated cells.
- Alterations in p53 Levels : The compound resulted in a decrease in p53 levels in treated cancer cells compared to control groups.
These findings suggest that the compound may serve as a lead for developing new anticancer therapies targeting apoptosis pathways .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pro-inflammatory cytokine production.
- Antioxidant Properties : The presence of phenolic structures could contribute to its ability to scavenge free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
